molecular formula C15H24N2O B12380129 Tetrahydrorhombifoline CAS No. 3382-84-1

Tetrahydrorhombifoline

Cat. No.: B12380129
CAS No.: 3382-84-1
M. Wt: 248.36 g/mol
InChI Key: OKTIETCHYDTVGN-HZSPNIEDSA-N
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Description

Tetrahydrorhombifoline is a quinolizidine alkaloid found in the aerial parts of the plant Genista vuralii A. Duran & H. Dural (Fabaceae). This compound is known for its antibacterial and antifungal properties . It has a molecular formula of C15H24N2O and a molecular weight of 248.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydrorhombifoline involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of quinolizidine derivatives, which undergo cyclization reactions to form the desired compound. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the proper formation of the compound .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it is likely to involve similar synthetic routes as those used in laboratory settings. The process would involve scaling up the reaction conditions and optimizing them for higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: Tetrahydrorhombifoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the molecule that can interact with different reagents .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizidine derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs .

Scientific Research Applications

Tetrahydrorhombifoline has several scientific research applications:

Mechanism of Action

The mechanism of action of Tetrahydrorhombifoline involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. This results in the antibacterial and antifungal effects observed. The molecular targets include membrane proteins and enzymes critical for cell survival .

Comparison with Similar Compounds

    Sparteine: Another quinolizidine alkaloid with antiarrhythmic properties.

    Lupanine: Known for its potential therapeutic applications.

    Angustifoline: Shares structural similarities but differs in its biological activity.

    Albine: A tricyclic molecule with distinct functional groups.

Uniqueness: Tetrahydrorhombifoline is unique due to its specific structural configuration and the presence of a butenyl side chain, which contributes to its distinct biological activities. Its combination of antibacterial and antifungal properties sets it apart from other quinolizidine alkaloids .

Properties

CAS No.

3382-84-1

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

(1S,2R,9R)-11-but-3-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one

InChI

InChI=1S/C15H24N2O/c1-2-3-7-16-9-12-8-13(11-16)14-5-4-6-15(18)17(14)10-12/h2,12-14H,1,3-11H2/t12-,13+,14-/m1/s1

InChI Key

OKTIETCHYDTVGN-HZSPNIEDSA-N

Isomeric SMILES

C=CCCN1C[C@H]2C[C@@H](C1)[C@H]3CCCC(=O)N3C2

Canonical SMILES

C=CCCN1CC2CC(C1)C3CCCC(=O)N3C2

Origin of Product

United States

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